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Introduction
4-Hydroxy-8-methoxy-2-methylquinoline is a heterocyclic organic compound with the

molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1][2] As a quinoline

derivative, it belongs to a class of compounds that are of significant interest in medicinal

chemistry and materials science due to their diverse biological activities and photophysical

properties. The precise structural elucidation of such molecules is paramount for understanding

their function and for quality control in synthetic processes. This technical guide provides an in-

depth analysis of the spectral data of 4-hydroxy-8-methoxy-2-methylquinoline, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and

supported by comparative data from related quinoline structures.

Molecular Structure and Tautomerism
4-Hydroxy-8-methoxy-2-methylquinoline can exist in tautomeric forms, primarily the 4-

hydroxyquinoline and the 4-quinolone forms. The quinolone tautomer is often the more stable

form in many contexts. The spectral data will reflect the predominant tautomeric form in the

specific experimental conditions.

Caption: Tautomeric forms of 4-hydroxy-8-methoxy-2-methylquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-hydroxy-8-
methoxy-2-methylquinoline.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 br s 1H

-OH or -NH proton

(exchangeable with

D₂O)

~7.0-7.5 m 3H
Ar-H (protons on the

benzene ring)

~6.2 s 1H Ar-H (proton at C3)

~3.9 s 3H -OCH₃

~2.4 s 3H -CH₃

Interpretation of the ¹H NMR Spectrum:

The broad singlet at a high chemical shift (~11-12 ppm) is characteristic of a hydroxyl (-OH)

or an N-H proton, which is often broadened due to chemical exchange and hydrogen

bonding. Its disappearance upon addition of D₂O would confirm this assignment.

The multiplet in the aromatic region (~7.0-7.5 ppm) corresponds to the three protons on the

substituted benzene ring portion of the quinoline system.

A singlet around 6.2 ppm is expected for the proton at the C3 position, which is adjacent to

the electron-donating hydroxyl group and part of the heterocyclic ring.
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The sharp singlet at approximately 3.9 ppm is indicative of the three protons of the methoxy

group (-OCH₃).

The singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the

C2 position.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~170-180 C=O (C4, in quinolone tautomer)

~150-160 C2, C8a, C4a

~140-150 C8

~110-130 Aromatic CH carbons (C5, C6, C7)

~100-110 C3

~55-60 -OCH₃

~20-25 -CH₃

Interpretation of the ¹³C NMR Spectrum:

The signal in the ~170-180 ppm range would be indicative of the carbonyl carbon (C4) if the

quinolone tautomer is predominant.

The signals in the downfield region (~140-160 ppm) are assigned to the quaternary carbons

of the quinoline ring system, including the carbon bearing the methoxy group (C8).

The signals in the ~110-130 ppm range correspond to the protonated aromatic carbons.

The signal for C3 is expected to be in the ~100-110 ppm range.

The carbon of the methoxy group will appear around 55-60 ppm.
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The upfield signal at ~20-25 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

NMR Experimental Workflow

Sample Preparation
(~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., DMSO-d6 or CDCl3)

Spectrometer Setup
(e.g., 400 MHz spectrometer, tune and shim)

¹³C NMR Acquisition
(Proton-decoupled pulse program, 1024-4096 scans)

¹H NMR Acquisition
(Standard pulse program, 16-32 scans)

Data Processing
(Fourier transform, phasing, baseline correction, calibration)

Spectral Analysis
(Integration, peak picking, structural assignment)

Spectrometer_setup

Click to download full resolution via product page
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Caption: A generalized workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Broad
O-H stretch (from hydroxyl

group)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium
Aliphatic C-H stretch (from -

CH₃ and -OCH₃)

~1650 Strong
C=O stretch (if quinolone

tautomer is present)

1600-1450 Medium-Strong
C=C and C=N aromatic ring

stretches

1250-1000 Strong
C-O stretch (from ether and

hydroxyl groups)

Interpretation of the IR Spectrum:

A broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of an O-H

stretching vibration, characteristic of the hydroxyl group.

The presence of a strong band around 1650 cm⁻¹ would suggest a significant contribution

from the quinolone tautomer, corresponding to the C=O stretch.

Absorptions in the 1600-1450 cm⁻¹ range are typical for the stretching vibrations of the

aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system.

Strong bands in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of

the methoxy and hydroxyl groups.
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Experimental Protocol for IR Data Acquisition

FTIR Experimental Workflow

Sample Preparation
(e.g., KBr pellet or as a thin film)

Background Scan
(Acquire spectrum of empty sample compartment)

Sample Scan
(Acquire spectrum of the sample)

Data Processing
(Background subtraction, baseline correction)

Spectral Analysis
(Peak identification and functional group assignment)

Click to download full resolution via product page

Caption: A typical workflow for Fourier-transform infrared (FTIR) spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The mass spectrum of 4-hydroxy-8-
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methoxy-2-methylquinoline is expected to show a molecular ion peak corresponding to its

molecular weight.

m/z Relative Intensity Assignment

189 High [M]⁺ (Molecular ion)

174 Moderate [M - CH₃]⁺

160 Moderate [M - CHO]⁺ or [M - NCH]⁺

118 Moderate Further fragmentation

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ at m/z 189 confirms the molecular weight of the compound.[1]

A peak at m/z 174 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion,

likely from the methoxy group.[1]

Further fragmentation can lead to the loss of other small molecules or radicals, giving rise to

the other observed peaks. For instance, the loss of a CHO radical from the methoxy group is

a common fragmentation pathway for methoxy-substituted aromatic compounds.

Proposed Fragmentation Pathway
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Proposed Mass Spectrometry Fragmentation Pathway

[M]⁺
m/z = 189

[M - CH₃]⁺
m/z = 174

- •CH₃

[M - CHO]⁺
m/z = 160

- •CHO

Further Fragments
e.g., m/z = 118

Click to download full resolution via product page

Caption: A simplified representation of the proposed fragmentation of 4-hydroxy-8-methoxy-2-
methylquinoline.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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Mass Spectrometry Experimental Workflow

Sample Preparation
(Dissolve in a suitable solvent, e.g., methanol or acetonitrile)

Ionization
(e.g., Electrospray Ionization - ESI)

Mass Analysis
(e.g., Quadrupole or Time-of-Flight - TOF)

Detection

Data Analysis
(Mass-to-charge ratio determination and fragmentation analysis)

Click to download full resolution via product page

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of 4-hydroxy-8-methoxy-2-methylquinoline. The

data presented in this guide are consistent with the proposed structure and provide a valuable
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reference for researchers working with this and related quinoline derivatives. The detailed

protocols and interpretations serve as a practical resource for ensuring data quality and

accuracy in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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